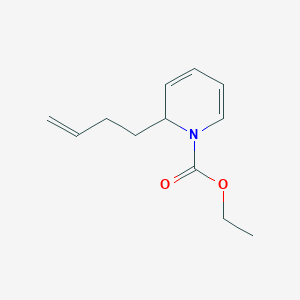![molecular formula C19H10F6 B14340836 Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- CAS No. 92455-18-0](/img/structure/B14340836.png)
Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-: is a complex organic compound characterized by its unique structure, which includes benzene rings and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- involves multiple steps, typically starting with the preparation of the benzene rings and the introduction of ethynyl groups. The trifluoromethyl groups are then added through a series of reactions involving fluorinating agents under controlled conditions. Common reagents used in these reactions include trifluoromethyl iodide and palladium catalysts.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure precision and efficiency. The process includes rigorous purification steps to obtain the compound in high purity, which is essential for its use in scientific research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzene derivatives.
Substitution: The ethynyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, carboxylic acids, and reduced benzene compounds.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl groups can enhance the compound’s ability to interact with proteins and enzymes, making it a valuable tool in drug discovery and development.
Medicine: The compound’s unique properties make it a candidate for the development of new pharmaceuticals. Its ability to undergo various chemical reactions allows for the creation of derivatives with potential therapeutic effects.
Industry: In the industrial sector, Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, which can result in various physiological responses.
Comparison with Similar Compounds
- Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-ethynyl-
- Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-ethynyl-
- Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-propynyl-
Uniqueness: Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- is unique due to its specific arrangement of ethynyl and trifluoromethyl groups. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile compared to its similar counterparts.
Properties
CAS No. |
92455-18-0 |
|---|---|
Molecular Formula |
C19H10F6 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-ethynyl-3-[2-(3-ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C19H10F6/c1-3-13-7-5-9-15(11-13)17(18(20,21)22,19(23,24)25)16-10-6-8-14(4-2)12-16/h1-2,5-12H |
InChI Key |
YJQFTAQKCSDMBY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C#C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



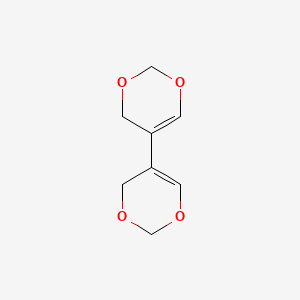
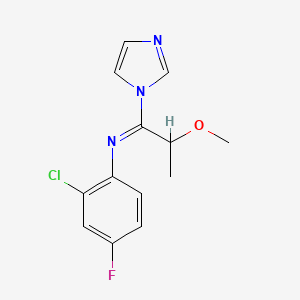

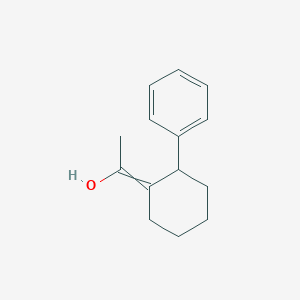
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
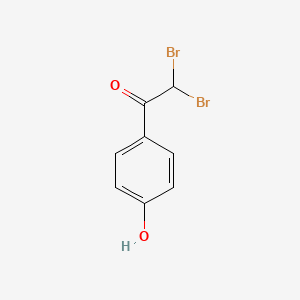
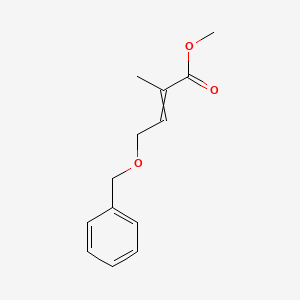
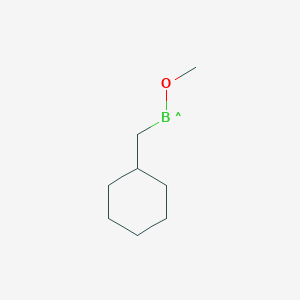
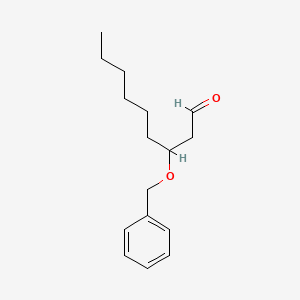
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)

